molecular formula C8H9N3 B1293604 5-Methyl-1H-benzimidazol-2-amine CAS No. 6285-68-3

5-Methyl-1H-benzimidazol-2-amine

Cat. No.: B1293604
CAS No.: 6285-68-3
M. Wt: 147.18 g/mol
InChI Key: MZZZAWDOYQWKMR-UHFFFAOYSA-N
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Description

5-Methyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

5-Methyl-1H-benzimidazol-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with DNA, where it binds to the grooves and exhibits DNA-cleavage properties mediated by peroxide . This interaction is significant in the context of its potential use as an anticancer agent, as it can induce cytotoxic effects in cancer cells by damaging their DNA.

Additionally, this compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it can inhibit casein kinases, which are involved in various cellular processes such as cell cycle regulation and signal transduction . By inhibiting these enzymes, this compound can modulate cellular functions and potentially serve as a therapeutic agent for diseases related to dysregulated kinase activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as HepG2, DLD-1, and MDA-MB-231, this compound has demonstrated high cytotoxic activities . This compound induces apoptosis, autophagy, and mitotic catastrophe in these cells, leading to their death. The impact on cell signaling pathways is also notable, as this compound can interfere with pathways involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to DNA and induce cleavage, leading to DNA damage and cell death . This binding is facilitated by the structural properties of the compound, which allow it to fit into the grooves of the DNA helix.

Additionally, this compound can inhibit enzymes such as casein kinases by binding to their active sites and preventing their catalytic activity . This inhibition disrupts the phosphorylation of target proteins, thereby affecting various cellular processes. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . The degradation products may have different biological activities, which can influence the overall effects of the compound on cellular function.

Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These long-term effects are important for understanding the potential therapeutic applications of the compound and its impact on cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes and modulate cellular functions . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its involvement in the metabolism of nucleotides, where it can inhibit enzymes such as casein kinases and affect the phosphorylation of nucleotides . This inhibition can lead to changes in metabolic flux and alter the levels of metabolites involved in nucleotide synthesis and degradation.

Additionally, this compound can interact with enzymes involved in oxidative stress responses, modulating their activity and influencing the cellular redox state . These interactions are important for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and activity.

The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability . These factors determine the concentration of the compound in different tissues and its overall bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA and enzymes . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its activity and specificity.

In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular function . In the mitochondria, the compound can affect oxidative phosphorylation and other metabolic processes, contributing to its overall biological activity.

Properties

IUPAC Name

6-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZZAWDOYQWKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212022
Record name 1H-Benzimidazol-2-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6285-68-3
Record name 2-Amino-5-methylbenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6285-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-2-amine, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6285-68-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazol-2-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYL-2-AMINOBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7C5WTS8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.